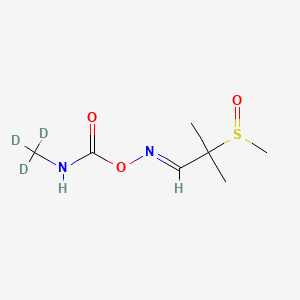

Aldicarb-d3 Sulfoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aldicarb-d3 Sulfoxide is a deuterated analog of Aldicarb Sulfoxide, a metabolite of the carbamate pesticide Aldicarb. This compound is primarily used in scientific research to study the metabolic pathways and environmental fate of Aldicarb. The deuterium labeling allows for precise tracking and quantification in various analytical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Aldicarb-d3 Sulfoxide typically involves the deuteration of Aldicarb followed by oxidation. The process begins with the preparation of Aldicarb-d3, which is achieved by substituting the hydrogen atoms in the methylamino group with deuterium. This is followed by the oxidation of Aldicarb-d3 to form this compound. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the selective formation of the sulfoxide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research applications.

Analyse Chemischer Reaktionen

Types of Reactions

Aldicarb-d3 Sulfoxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can convert this compound to Aldicarb-d3 Sulfone.

Reduction: Reduction reactions can revert this compound back to Aldicarb-d3.

Hydrolysis: Hydrolysis can break down this compound into its constituent oximes and nitriles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Aldicarb-d3 Sulfone.

Reduction: Aldicarb-d3.

Hydrolysis: Oximes and nitriles.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Aldicarb-d3 sulfoxide's primary application lies within agricultural practices as a pesticide. Its effectiveness against a wide range of pests makes it valuable for crop protection. The following points outline its specific uses:

- Insecticide and Acaricide : this compound is effective against various pests including nematodes and insects, contributing to improved crop yields.

- Soil Application : It is often applied to soil where it can be absorbed by plants, providing systemic protection against pests.

- Usage in Specific Crops : Commonly used on crops such as cotton, peanuts, potatoes, and citrus fruits due to its efficacy and rapid action against pests.

Analytical Applications

The deuterated form of aldicarb sulfoxide serves crucial roles in analytical chemistry and environmental science:

- Mass Spectrometry : this compound is utilized as an internal standard in mass spectrometry to quantify the presence of aldicarb and its metabolites in various matrices, including water and soil samples.

- Environmental Monitoring : It aids in tracking the degradation products of aldicarb in environmental studies, particularly concerning groundwater contamination.

Toxicological Studies

Research involving this compound often focuses on its toxicological profile:

- Cholinesterase Inhibition Studies : Understanding the mechanism of action through which this compound exerts its toxic effects helps assess risks associated with exposure.

- Metabolic Pathway Analysis : Studies on how this compound is metabolized in biological systems contribute to a better understanding of its environmental fate and human health implications.

Case Studies

Several case studies highlight the applications and implications of this compound:

- Detection in Water Supplies : A study demonstrated the detection of aldicarb and its sulfoxides in groundwater sources, emphasizing the need for monitoring due to potential health risks .

- Toxicity Assessments : Research has shown that while aldicarb exhibits acute toxicity (LD50 = 0.9 mg/kg), its metabolites may have differing toxicological profiles, necessitating comprehensive risk assessments .

Data Tables

The following table summarizes key properties and applications of this compound:

| Property/Application | Description |

|---|---|

| Chemical Structure | C7H14N2O3S (deuterated form) |

| Primary Use | Insecticide/Acaricide |

| Common Crops | Cotton, Peanuts, Potatoes, Citrus |

| Analytical Use | Internal standard for mass spectrometry |

| Environmental Monitoring | Detection of residues in water/soil |

| Toxicity Profile | Acute toxicity; cholinesterase inhibition |

Wirkmechanismus

Aldicarb-d3 Sulfoxide, like its non-deuterated counterpart, inhibits acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic pathways. This results in a range of toxic effects, including muscle tremors, convulsions, and potentially death due to respiratory failure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aldicarb Sulfoxide: The non-deuterated analog with similar chemical properties and biological activity.

Aldicarb Sulfone: The fully oxidized form of Aldicarb, which also inhibits acetylcholinesterase but with different pharmacokinetic properties.

Carbofuran: Another carbamate pesticide with similar mechanisms of action but different chemical structure and toxicity profile.

Uniqueness

Aldicarb-d3 Sulfoxide is unique due to its deuterium labeling, which allows for precise tracking in metabolic and environmental studies. This labeling provides a distinct advantage in analytical applications, enabling researchers to differentiate between the parent compound and its metabolites with high accuracy.

Biologische Aktivität

Aldicarb-d3 sulfoxide is a deuterium-labeled derivative of aldicarb sulfoxide, which is a metabolite of the potent carbamate insecticide aldicarb. This compound is primarily used in research to trace metabolic pathways and assess the biological effects of aldicarb and its metabolites. Its biological activity mirrors that of aldicarb, particularly in its role as an acetylcholinesterase (AChE) inhibitor, leading to significant neurotoxic effects.

- Chemical Formula : C₇H₁₄D₃N₂O₃S

- Molecular Weight : 209.28 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 98-102 °C

This compound functions mainly as an AChE inhibitor, which results in the accumulation of acetylcholine at synaptic clefts. This overstimulation of cholinergic receptors can lead to various neurotoxic symptoms, making it a critical compound for studying pesticide toxicity and its implications for human health and the environment .

Biological Activity Overview

The biological activity of this compound is characterized by its inhibition of cholinesterase and carboxylesterase enzymes. In zebrafish studies, it has been shown to have an inhibitory concentration (IC50) of 10 μM for both enzymes . This property is essential for understanding cholinergic neurotransmission in model organisms such as Caenorhabditis elegans.

Case Studies and Research Findings

-

Subchronic Oral Toxicity Study :

- A study on Sprague-Dawley rats exposed to aldicarb sulfoxide revealed significant alterations in liver-related biochemical parameters after 12 weeks of exposure at doses ranging from 0 to 56.7 μg/kg body weight (BW). The no observed adverse effect level (NOAEL) was determined to be less than 6.3 μg/kg BW, indicating that even low doses can lead to significant biological effects .

- Table 1: Biochemical Parameters in Rats :

Parameter Control (μg/kg BW) 6.3 μg/kg BW 18.9 μg/kg BW 56.7 μg/kg BW Cholinesterase Activity Baseline Decreased Decreased Decreased Total Cholesterol Baseline No Change Decreased Decreased Uric Acid Baseline No Change No Change Increased -

Acute Toxicity in Aquatic Organisms :

- Research on channel catfish demonstrated a 48-hour LC50 value of 9.7 mg/L for aldicarb, with significant AChE inhibition observed . The study highlighted differences in sensitivity among species, with catfish showing lower acute toxicity compared to other fish like rainbow trout due to slower bioactivation rates .

Environmental Impact and Metabolic Pathways

This compound serves as a tracer molecule for studying the environmental fate of aldicarb. Its presence in groundwater has raised concerns regarding pesticide contamination and its effects on non-target organisms . Understanding the metabolic pathways helps in assessing the ecological risks associated with carbamate pesticides.

Eigenschaften

IUPAC Name |

[(E)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuteriomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPMAGSOWXBZHS-UYUKVFNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.